molecular formula C14H11ClN4OS2 B12627793 4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine CAS No. 917808-62-9

4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine

Cat. No.: B12627793
CAS No.: 917808-62-9
M. Wt: 350.8 g/mol
InChI Key: COVNDSGSELMBEM-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The pyrimidine ring can be introduced via a condensation reaction with appropriate precursors. The methanesulfinyl group is often added through a sulfoxidation reaction using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the methanesulfinyl group, converting it to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine: Similar structure but with a different position of the chlorine atom.

    4-(3-Chlorophenyl)-5-[2-(methylsulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine: Similar structure but with a different substituent on the sulfur atom.

Uniqueness

4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

917808-62-9

Molecular Formula

C14H11ClN4OS2

Molecular Weight

350.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11ClN4OS2/c1-22(20)14-17-6-5-10(18-14)12-11(19-13(16)21-12)8-3-2-4-9(15)7-8/h2-7H,1H3,(H2,16,19)

InChI Key

COVNDSGSELMBEM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=CC(=N1)C2=C(N=C(S2)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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